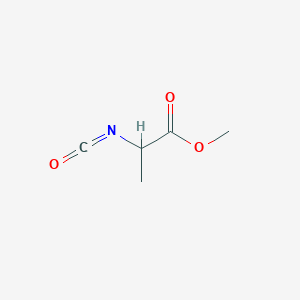

Methyl 2-isocyanatopropanoate

Description

Significance of Isocyanates as Reactive Intermediates and Building Blocks in Modern Organic and Polymer Chemistry

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. wikipedia.org This group's reactivity makes isocyanates exceptionally valuable as intermediates and building blocks in chemical synthesis. researchgate.net The carbon atom in the isocyanate group is electrophilic, rendering it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org

This high reactivity is the foundation of their extensive use in polymer chemistry. The reaction of a diisocyanate with a diol or polyol (a compound with two or more hydroxyl groups) results in the formation of polyurethane, a versatile class of polymers. wikipedia.orgresearchgate.net Polyurethanes are manufactured globally for a vast array of products, including flexible and rigid foams, coatings, adhesives, and elastomers. wikipedia.orgwiley.com Similarly, the reaction of diisocyanates with compounds containing two or more amine groups produces polyureas. wikipedia.org

In organic synthesis, the isocyanate group serves as a gateway to various other functionalities. For example, their reaction with alcohols yields carbamates (urethanes), a linkage important in medicinal chemistry and the synthesis of pharmaceuticals. chemimpex.comrsc.org The reaction with amines forms urea (B33335) derivatives, and they can also undergo cyclization and rearrangement reactions to create complex heterocyclic structures. wikipedia.org The versatility and reactivity of isocyanates have established them as indispensable tools for chemists in diverse fields, from materials science to drug discovery. rsc.org

Academic Research Perspectives on Methyl 2-Isocyanatopropanoate, including its Chiral Forms (e.g., Methyl (S)-(-)-2-isocyanatopropionate)

This compound, particularly its chiral form Methyl (S)-(-)-2-isocyanatopropionate, is a significant compound in specialized areas of chemical research. chemimpex.com Chirality refers to a molecule that is non-superimposable on its mirror image, much like a pair of hands. libretexts.org This property is crucial in biological systems, where molecular recognition is often highly specific. Molecules with one or more chiral centers, which are typically carbon atoms bonded to four different substituents, can exist as enantiomers (mirror-image isomers). libretexts.org

Methyl (S)-(-)-2-isocyanatopropionate possesses a chiral center, making it a valuable building block for synthesizing enantiomerically pure compounds, which is of paramount importance in pharmaceutical development. chemimpex.com Its unique structure enables selective reactions that can improve the effectiveness of drug candidates. chemimpex.com Research has shown its utility as a key intermediate in the synthesis of amino acids, peptide derivatives, and other complex molecules targeted for therapeutic applications. chemimpex.com For instance, it has been used to create urethane (B1682113) derivatives of quercetin, a natural flavonoid, for potential use in medical devices. epo.org

Beyond pharmaceuticals, this chiral isocyanate is employed in the development of modern agrochemicals, including specialized herbicides and pesticides. chemimpex.com In polymer science, it acts as a building block for specialty polymers, contributing to high-performance coatings and adhesives with enhanced durability. chemimpex.comresearchgate.net Its ability to react with various nucleophiles allows for the creation of diverse functional groups, which can be tailored for specific applications in materials science and bioconjugation techniques for labeling biomolecules. chemimpex.com

The physical and chemical properties of Methyl (S)-(-)-2-isocyanatopropionate are summarized in the table below.

| Property | Value |

| CAS Number | 30293-82-4 |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.12 g/mol |

| Appearance | Colorless, slightly orange or yellow clear liquid |

| Density | 1.12 g/mL |

| Boiling Point | 61 °C / 15 mmHg |

| Refractive Index | n20/D = 1.42 |

| Optical Rotation | [α]20/D = -20 to -25° (neat) |

| Data sourced from Chem-Impex. chemimpex.com |

The synthesis of related isocyanates, such as methyl 3-isocyanatopropanoate, has been documented in the scientific literature, often involving multi-step reactions starting from materials like succinic anhydride. kuleuven.begoogle.com The controlled synthesis and reaction of these isocyanates are central to creating advanced materials and molecules with precisely defined structures and functions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reaction Mechanisms of Isocyanates and Methyl 2 Isocyanatopropanoate

Electrophilic Nature of the Isocyanate Group and Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity stems from the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, which creates a significant partial positive charge on the central carbon. The resonance structures of the isocyanate group illustrate this charge distribution, with the major contributor having a positive charge on the carbon atom. Consequently, isocyanates readily undergo nucleophilic addition reactions at the C=N double bond.

The general mechanism involves the attack of a nucleophilic center on the electrophilic carbon of the isocyanate, followed by the addition of a proton (often from the nucleophile itself) to the nitrogen atom. The reactivity of the isocyanate is enhanced by electron-withdrawing substituents on the nitrogen atom and diminished by electron-donating groups. Similarly, the rate of reaction is influenced by the nucleophilicity of the attacking species.

Formation of Urethanes with Alcohols

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). This exothermic reaction is fundamental to the production of polyurethanes. Methyl 2-isocyanatopropanoate, with its isocyanate functionality, reacts with alcohols to form the corresponding urethane derivatives.

The reaction mechanism is believed to involve the active participation of multiple alcohol molecules, suggesting a multimolecular mechanism rather than a simple one-to-one addition, especially at higher alcohol concentrations. Theoretical studies propose a concerted pathway where the alcohol attacks the N=C bond of the isocyanate. The reactivity of alcohols follows the order of primary > secondary > tertiary, primarily due to steric hindrance.

Table 1: Reactivity of Alcohols with Isocyanates

| Alcohol Type | Reactivity | Reason |

| Primary | High | Less steric hindrance |

| Secondary | Moderate | Increased steric hindrance |

| Tertiary | Low | Significant steric hindrance |

Formation of Ureas with Amines

Isocyanates react readily with primary and secondary amines to form substituted ureas. This reaction is a cornerstone in the synthesis of various organic compounds and polymers. The reaction of this compound with amines leads to the formation of urea (B33335) derivatives.

The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. The basicity and nucleophilicity of the amine play a crucial role in the reaction rate. The formation of ureas from isocyanates is a key step in many synthetic methodologies, including the production of pharmaceuticals.

Formation of Thiourethanes with Thiols

Thiols react with isocyanates in a manner analogous to alcohols, resulting in the formation of thiourethanes (or thiocarbamates). Although the reaction is similar, thiols are generally less reactive towards isocyanates than their alcohol counterparts. The reaction of this compound with thiols would yield the corresponding thiourethane.

This reaction is utilized in the synthesis of poly(thiourethanes), which possess unique properties such as enhanced refractive index compared to their polyurethane analogs. The formation of poly(thiourethanes) is noted to be cleaner than polyurethane synthesis, as it avoids common side reactions like the formation of allophanates.

Cycloaddition Reactions Involving Isocyanates

Isocyanates are versatile participants in various cycloaddition reactions, serving as key intermediates in the construction of heterocyclic compounds. These reactions involve the π systems of the isocyanate group and can lead to a variety of cyclic structures.

Dipolar Cycloadditions (e.g., with Nitrones)

Isocyanates can undergo 1,3-dipolar cycloaddition reactions with nitrones. In this reaction, both the C=N and C=O double bonds of the isocyanate can act as dipolarophiles, leading to the formation of either 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines, respectively. Computational studies have shown that the formation of 1,2,4-oxadiazolidin-5-ones is generally favored both kinetically and thermodynamically. The reaction of chiral nitrones with isocyanates can produce diastereoisomeric 2,3,4-substituted 2,4-oxazolidin-5-ones.

Investigation of Concerted vs. Stepwise Mechanisms in Cycloadditions

The mechanism of cycloaddition reactions involving isocyanates has been a subject of detailed investigation. Depending

Dynamic Kinetic Asymmetric Cycloadditions

Dynamic kinetic asymmetric transformation (DYKAT) has emerged as a powerful strategy for the synthesis of chiral compounds from racemic starting materials. acs.org In the context of isocyanates, this approach can be utilized in cycloaddition reactions to generate enantiomerically enriched heterocyclic structures. For instance, palladium-catalyzed dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines have been reported to produce chiral imidazolidin-2-ones with high yields and enantioselectivities. acs.org This process involves the interconversion of diastereomeric π-allyl palladium intermediates, allowing for a single enantiomer of the product to be formed preferentially. acs.org The enantioselectivity of these reactions can be influenced by the electronic properties of the isocyanate, with less electrophilic isocyanates often leading to higher enantiomeric excess. acs.org

Another example is the rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and alkynes, which can be rendered enantioselective through the use of chiral ligands. nih.gov These reactions provide access to complex nitrogen-containing bicyclic structures. nih.gov The choice of catalyst system is crucial, and different metal-ligand combinations can exhibit complementary selectivity for various isocyanate substrates. thieme-connect.com For example, while some rhodium catalysts are effective with alkoxylated isocyanates, others may be more suitable for alkylated or halogenated isocyanates. thieme-connect.com

The scope of asymmetric cycloadditions involving isocyanates also includes reactions with other partners, such as the formal [3+2] cycloaddition of γ-hydroxy-α,β-unsaturated carbonyls, catalyzed by bifunctional organocatalysts like cinchona-alkaloid-derived amine-thioureas. rsc.org These reactions can lead to the formation of 2-oxazolidinones, and remarkably, procedural control can sometimes allow for the selective synthesis of either enantiomer of the product without changing the catalyst. rsc.org

Polymerization Mechanisms Facilitated by Isocyanate Functionality

The isocyanate group is a cornerstone of polyurethane chemistry, enabling the formation of a diverse range of polymeric materials through various polymerization mechanisms.

The cyclotrimerization of isocyanates to form isocyanurate rings is a key reaction for creating highly cross-linked polymer networks. nih.govacs.org This reaction involves the step-wise addition of three isocyanate groups, typically catalyzed by a strong nucleophile, to form a stable, six-membered isocyanurate ring. utwente.nl The formation of these trifunctional cross-links significantly enhances the thermal stability and mechanical properties of the resulting polymer. acs.org

In polyurethane synthesis, isocyanate trimerization can be an intended side reaction to introduce cross-links or the primary mechanism for network formation. utwente.nlresearchgate.net For instance, reacting a diol with an excess of a diisocyanate, followed by the trimerization of the remaining isocyanate groups, results in a poly(urethane-isocyanurate) network. researchgate.net The structure and properties of these networks can be controlled by the stoichiometry of the reactants and the reaction conditions. researchgate.net In situ infrared spectroscopy has been used to confirm that the trimerization of isocyanate end groups is the predominant pathway for network formation in certain systems. nih.govutwente.nl

The mechanism of isocyanurate formation can proceed through different pathways. A one-component route involves the direct cyclotrimerization of isocyanates, while a two-component route in the presence of an alcohol proceeds via the formation of carbamate (B1207046) and allophanate (B1242929) intermediates. rsc.orgresearchgate.net The allophanate, formed from the reaction of a carbamate with another isocyanate, can then undergo an addition-elimination step to yield the isocyanurate. rsc.org The choice of catalyst, such as potassium acetate, plays a crucial role in directing the reaction towards isocyanurate formation. acs.orgrsc.org

While the reaction between polyols and isocyanates to form polyurethanes is often depicted as a step-growth polymerization, evidence suggests that chain-growth mechanisms can also play a significant, and sometimes dominant, role, particularly in catalyzed reactions. rsc.orgresearchgate.netrsc.org In a chain-growth mechanism, an active center, such as a catalytic complex, initiates the rapid addition of monomers to a growing polymer chain. numberanalytics.com This results in the formation of high molecular weight polymers even at low monomer conversions, an artifact that distinguishes it from step-growth polymerization. rsc.org

The presence of catalysts can shift the polymerization mechanism from step-growth to chain-growth. researchgate.netrsc.org Simulations and experimental data, such as viscosity and temperature profiles, support the idea that as catalytic mechanisms become more dominant, so do chain-growth pathways. researchgate.netrsc.org This has important implications for controlling the properties of the final polyurethane material, as the choice of catalyst can influence not only the reaction rate but also the degree of polymerization. researchgate.netrsc.org

The copolymerization of isocyanates with other monomers, such as epoxides, offers a route to novel polyurethane structures that may not be accessible through traditional methods. bohrium.comkaust.edu.sa The direct copolymerization of isocyanates and epoxides can be challenging due to the high reactivity of isocyanates, which can lead to side reactions like homopolymerization and trimerization. kaust.edu.sa However, with the appropriate catalytic systems, selective alternating copolymerization can be achieved. bohrium.comkaust.edu.sa

For example, the organocatalytic copolymerization of p-tosyl isocyanate with various epoxides, initiated by onium salts in the presence of a trialkylborane, has been shown to produce polyurethanes with a highly alternating structure. bohrium.comkaust.edu.sanih.gov This method avoids the formation of common side products like isocyanurates and oxazolidinones. bohrium.comkaust.edu.sa The success of this copolymerization depends on the electronic nature of the isocyanate, with electron-withdrawing groups favoring the desired reaction. bohrium.com

Another approach involves the anionic copolymerization of aryl isocyanates and epoxides using a combination of a Lewis base initiator and a Lewis acid activator. nih.gov This method exhibits characteristics of a living polymerization, allowing for the synthesis of copolymers with narrow molecular weight distributions. nih.gov The copolymerization of diisocyanates and diepoxides can also lead to the formation of poly-2-oxazolidones, which are a class of polymers with potential as engineering thermoplastics. researchgate.net The reaction conditions, such as temperature and catalyst choice, are critical for achieving high molecular weight polymers. researchgate.net

Intramolecular and Intermolecular Rearrangement Reactions

Isocyanates are known to undergo various rearrangement reactions, which are fundamental to several important synthetic transformations. wikipedia.org A key rearrangement is the Curtius rearrangement, where an acyl azide (B81097) thermally decomposes to an isocyanate and nitrogen gas. nih.govmasterorganicchemistry.com This reaction proceeds through a concerted mechanism where the R group migrates to the nitrogen atom as the nitrogen molecule departs. masterorganicchemistry.com The resulting isocyanate is a stable intermediate that can be trapped by various nucleophiles to form amines, urethanes, or ureas. nih.gov

The Hofmann rearrangement is another important reaction that proceeds via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com In this reaction, a primary amide is treated with a strong oxidizing agent, such as bromine in the presence of a base, to form an isocyanate, which then typically hydrolyzes to an amine. masterorganicchemistry.com The Lossen rearrangement also involves the formation of an isocyanate from a hydroxamic acid derivative. wikipedia.orgmvpsvktcollege.ac.in

These rearrangements are generally intramolecular, as demonstrated by crossover experiments where a mixture of two different substrates does not lead to the formation of crossover products. mvpsvktcollege.ac.in However, the isocyanate intermediate itself can participate in subsequent intramolecular reactions. For example, an isocyanate generated via a Curtius rearrangement can undergo a cascade intramolecular nucleophilic addition to form cyclic lactams. nih.gov

Controlled Reactivity Strategies: Blocked Isocyanates and In Situ Generation

The high reactivity of isocyanates, while advantageous for many applications, can also present challenges in terms of handling, storage, and controlling reaction selectivity. rsc.orgusm.edu To address these issues, strategies have been developed to control the reactivity of isocyanates, such as the use of blocked isocyanates and the in situ generation of these reactive species.

Blocked isocyanates are formed by reacting an isocyanate with a blocking agent, such as a phenol, lactam, or oxime, to create a thermally reversible covalent bond. usm.eduutwente.nl This temporarily "protects" the isocyanate group, rendering it unreactive under ambient conditions. usm.edu The reactive isocyanate can then be regenerated by heating, which causes the deblocking agent to be eliminated. usm.eduutwente.nl This approach allows for greater control over the initiation of the reaction and is widely used in applications like polyurethane coatings. usm.edu

In situ generation of isocyanates provides another means of controlling their reactivity. rsc.org This strategy involves creating the isocyanate from a stable precursor immediately before its intended reaction. rsc.org For example, the Curtius rearrangement of acyl azides is a common method for the in situ generation of isocyanates. rsc.orgnih.gov This approach is particularly useful for synthesizing isocyanates that are unstable or difficult to isolate, such as those containing nucleophilic functional groups that could lead to self-polymerization. rsc.org By generating the isocyanate in the presence of the desired reaction partner, side reactions can be minimized. rsc.org

Computational and Theoretical Investigations of Isocyanates

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Data Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is a versatile tool for predicting a range of properties of Methyl 2-isocyanatopropanoate, from its fundamental electronic characteristics to its reactivity and spectroscopic signatures.

DFT calculations can determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be derived. The distribution of electron density, for instance, can be visualized to identify electron-rich and electron-deficient regions, offering insights into the molecule's polarity and reactive sites.

Key parameters derived from DFT that elucidate the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. Conceptual DFT provides a framework to quantify reactivity through various indices such as electrophilicity and nucleophilicity, which are invaluable for understanding how this compound would interact with other chemical species. scielo.org.mx

Furthermore, DFT is a powerful tool for predicting spectroscopic data. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule. researchgate.net DFT can also be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Additionally, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict with reasonable accuracy the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of the molecule and its derivatives. imist.mamdpi.comivanmr.com

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| UV-Vis (TD-DFT) | λmax (in nm) | ~210 |

| IR | N=C=O stretch (cm-1) | ~2250 |

| 13C NMR (GIAO) | δ (N=C=O) (ppm) | ~120-130 |

| 1H NMR (GIAO) | δ (α-proton) (ppm) | ~4.0-4.5 |

Molecular Dynamics Simulations to Explore Isocyanate Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic "evolution" of the system at the atomic scale. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape and dynamics in various environments, such as in different solvents. osti.govrsc.org These simulations can reveal how the molecule flexes and changes its shape over time, and how it interacts with surrounding solvent molecules. This information is crucial for understanding its solubility, transport properties, and reactivity in solution.

In the context of isocyanate systems, MD simulations have been used to study the vapor-liquid phase behavior of various isocyanates, helping to predict properties like vapor pressure and critical points. chemtools.orgchemrxiv.orgjussieu.fr Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While specific force fields for this compound may not be readily available, existing force fields for similar organic molecules can be adapted or developed. chemtools.orgchemrxiv.orgjussieu.fr

Potential Energy Surface Mapping of Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. faccts.de Mapping the PES is a fundamental aspect of computational chemistry that allows for the theoretical exploration of chemical reactions. faccts.de

For this compound, PES mapping can be used to investigate various potential reactions, such as its isomerization or its reaction with nucleophiles. The PES provides a landscape of all possible geometric arrangements of the atoms and their corresponding energies. The minima on this surface correspond to stable molecules (reactants and products), while saddle points represent transition states—the highest energy point along the lowest energy path connecting reactants and products. faccts.de

By locating the transition states on the PES, the activation energy for a reaction can be determined, which is a key factor in predicting the reaction rate. github.io For example, a study on the isomerization of a related molecule, methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN), utilized PES mapping to understand the reaction mechanism and kinetics in detail. chemrxiv.orgchemrxiv.org A similar approach could be applied to study the potential rearrangement reactions of this compound. The process often involves scanning a particular bond length or angle to locate an approximate transition state structure, which is then fully optimized. youtube.comyoutube.com

Analysis of Noncovalent Interactions and Electron Localization Function

The structure, stability, and reactivity of molecules are often influenced by a variety of noncovalent interactions. nciatlas.orgmdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and dipole-dipole interactions, can be analyzed computationally to provide a deeper understanding of the behavior of this compound. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions based on the electron density and its derivatives. chemtools.orgjussieu.fr

The Electron Localization Function (ELF) is another powerful tool for analyzing the electronic structure of molecules. jussieu.fr ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. It essentially maps out the regions of space where electron pairs are localized, such as in covalent bonds and lone pairs. jussieu.fr For this compound, an ELF analysis would visually reveal the nature of the chemical bonds within the molecule, clearly distinguishing the covalent bonds of the ester and isocyanate groups, as well as the lone pairs on the oxygen and nitrogen atoms. This provides a chemically intuitive picture of the molecule's electronic structure.

Advanced Spectroscopic Characterization in Isocyanate Research

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful for identifying functional groups within a molecule. mdpi.com The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies characteristic of the bonds present. vscht.czmsu.edu This creates a unique spectral fingerprint for each molecule. docbrown.infowiley.com

For Methyl 2-isocyanatopropanoate, the most prominent feature in its IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O). This asymmetric stretching vibration typically appears in the range of 2250-2275 cm⁻¹. The presence of the ester functional group is confirmed by the C=O stretching vibration, which is expected to be in the region of 1735-1750 cm⁻¹. Other notable absorptions would include C-H stretching vibrations from the methyl and methine groups, usually found between 2800 and 3000 cm⁻¹, and C-O stretching of the ester. vscht.czlibretexts.org

FTIR spectroscopy is particularly valuable for real-time reaction monitoring. nih.govmt.com By tracking the intensity of the characteristic isocyanate peak, chemists can follow the progress of reactions involving this functional group, such as its conversion to urethanes, ureas, or other derivatives. mt.com The disappearance of the -N=C=O band and the appearance of new bands corresponding to the reaction products provide direct evidence of the reaction's progression and completion. libretexts.orgdocbrown.info This in-situ analysis helps in understanding reaction kinetics and optimizing conditions. mt.commt.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Alkyl (C-H) | Stretch | 2800 - 3000 |

| Ester (C-O) | Stretch | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. jchps.com It provides information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13). weebly.comlibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the different proton environments. The three protons of the methyl group on the ester would appear as a singlet, while the three protons of the other methyl group would be a doublet due to coupling with the adjacent methine proton. The methine proton itself would appear as a quartet, split by the three protons of the adjacent methyl group. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms. jchps.com

The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.infovaia.com Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester and the carbon of the isocyanate group would appear significantly downfield due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms. docbrown.info

NMR is also a powerful tool for stereochemical assignment. nih.govpsu.edu For chiral molecules like this compound, specialized NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by observing through-space interactions between protons. ipb.pt Furthermore, the use of chiral shift reagents can help in distinguishing between enantiomers. Computational methods, like the DP4+ analysis which compares experimental and calculated NMR shifts, can also aid in assigning the absolute stereochemistry. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -O-C H₃ | ¹H | ~3.8 | Singlet |

| -C H(NCO)- | ¹H | ~4.2 | Quartet |

| -CH(C H₃) | ¹H | ~1.6 | Doublet |

| C =O | ¹³C | ~170 | - |

| -N=C =O | ¹³C | ~125 | - |

| -O-C H₃ | ¹³C | ~53 | - |

| -C H(NCO)- | ¹³C | ~50 | - |

| -CH(C H₃) | ¹³C | ~16 | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Reaction Product Identification and Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. lcms.cz It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.eduuni-saarland.de

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral fragments. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or the isocyanate group (-NCO). Alpha-cleavage, a common fragmentation for compounds with heteroatoms, could also occur. msu.edu

In the context of reaction monitoring, MS is invaluable for identifying reaction products, byproducts, and intermediates. microtrac.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate complex mixtures and provide mass spectra for each component, allowing for their identification. bldpharm.com The combination of FTIR and MS can be particularly powerful for online reaction analysis, providing complementary information for the speciation and quantification of various compounds in a reaction mixture. nih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment | Structure | m/z |

|---|---|---|

| [M - OCH₃]⁺ | [CH₃CH(NCO)CO]⁺ | 98 |

| [M - NCO]⁺ | [CH₃CHCOOCH₃]⁺ | 87 |

| [COOCH₃]⁺ | 59 |

Note: These are plausible fragments; the actual spectrum may show different or additional ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk This technique is particularly useful for studying molecules with chromophores, which are functional groups that absorb light in this region. shu.ac.ukscribd.com

This compound contains a carbonyl group (C=O) and an isocyanate group (-N=C=O), both of which are chromophores. These groups contain non-bonding (n) and pi (π) electrons that can undergo transitions to anti-bonding pi (π) orbitals. shu.ac.uk The ester carbonyl group typically exhibits a weak n → π transition around 200-210 nm. The isocyanate group also has π bonds and can contribute to UV absorption.

While simple, unconjugated systems like this compound may have their primary absorptions in the far UV region (below 200 nm), which is not always accessible with standard spectrophotometers, the technique is still valuable. libretexts.orglibretexts.org Any reaction that introduces conjugation, such as the formation of an aromatic ring or a polyene system, would lead to a significant bathochromic (red) shift in the absorption maximum to longer wavelengths, which is readily detectable by UV-Vis spectroscopy. up.ac.za

Table 4: Potential Electronic Transitions for this compound

| Functional Group | Transition | Approximate λmax (nm) |

|---|---|---|

| Ester (C=O) | n → π* | 200 - 210 |

| Isocyanate (-N=C=O) | π → π* | < 200 |

Rotational Spectroscopy for Gas-Phase Structural and Conformational Analysis

Rotational spectroscopy, often performed using microwave radiation, provides highly precise information about the structure and conformation of molecules in the gas phase. frontiersin.orgnih.gov By measuring the transition frequencies between rotational energy levels, it is possible to determine the moments of inertia of a molecule with great accuracy. From these, precise bond lengths and angles can be derived. uva.es

For a flexible molecule like this compound, rotational spectroscopy can be used to identify and characterize different stable conformers that exist in the gas phase. auremn.org.br Each conformer will have a unique set of rotational constants, leading to a distinct rotational spectrum. mdpi.com The relative intensities of the spectral lines can provide information about the relative energies of the different conformers. Quantum chemical calculations are often used in conjunction with experimental data to assign the observed spectra to specific conformations and to refine the structural parameters. frontiersin.org

Applications of Methyl 2 Isocyanatopropanoate in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Methyl 2-isocyanatopropanoate, available in both (S) and (R) enantiomeric forms, makes it a significant building block in asymmetric synthesis. wikipedia.orgorganic-chemistry.org The primary goal of asymmetric synthesis is to create complex molecules with specific three-dimensional arrangements, which is crucial for applications in pharmaceuticals and materials science where stereochemistry often dictates biological activity or material properties. beilstein-journals.orglibretexts.org

The use of enantiomerically pure starting materials, or chiral building blocks, is a fundamental strategy in asymmetric synthesis. msu.edumdpi.com By incorporating a pre-existing stereocenter from a chiral pool molecule like this compound, chemists can control the stereochemical outcome of subsequent reactions, leading to the synthesis of a single desired enantiomer of the target molecule. This approach avoids the formation of racemic mixtures that would require difficult and costly resolution steps. beilstein-journals.org

Methyl (S)-(-)-2-isocyanatopropanoate, for instance, serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs for neurological disorders. nih.gov Its defined stereochemistry allows for selective reactions that can enhance the efficacy of drug candidates. nih.gov Chiral amines and their derivatives are essential components of many drugs, and this compound provides a direct route to such structures. libretexts.org The compound's ability to introduce a specific stereocenter is invaluable in constructing complex natural products and medicinal agents. beilstein-journals.org

Table 1: Properties of Methyl (S)-(-)-2-isocyanatopropanoate

| Property | Value |

|---|---|

| CAS Number | 30293-82-4 |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.12 g/mol |

| Appearance | Colorless to slightly yellow clear liquid |

| Optical Rotation | [α]20/D = -20 to -25° (neat) |

Data sourced from Chem-Impex. nih.gov

Intermediates in the Synthesis of Amino Acid and Peptide Derivatives

This compound is particularly valuable in the synthesis of non-standard amino acids and peptide derivatives. nih.gov As a derivative of alanine, it provides a scaffold that can be readily elaborated. nih.gov The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is harnessed to form a variety of linkages, most notably urethane (B1682113) and urea (B33335) bonds, which are important in peptidomimetics and polymer chemistry. nih.gov

In peptide synthesis, the formation of the amide bond is the key step. While isocyanates are not typically used for direct amide bond formation in standard solid-phase peptide synthesis, they are instrumental in creating modified peptide structures. chemsynthesis.combldpharm.com For example, reaction with an amino acid ester can yield a urea-linked dipeptide analogue. These peptidomimetics, where the standard peptide bond is replaced by another linkage, are of great interest in drug discovery because they often exhibit enhanced stability against proteolytic degradation. organic-chemistry.org

Furthermore, the isocyanate can be converted into other functional groups. For instance, hydrolysis of the isocyanate group followed by reaction with a protected amino acid can lead to the formation of dipeptides. Its role as a versatile intermediate allows for the creation of diverse libraries of amino acid and peptide derivatives for screening in drug discovery programs. nih.govnih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, are powerful tools for building molecular complexity efficiently. googleapis.comnih.govacademie-sciences.fr Isocyanides and their isocyanate counterparts are classic components in some of the most well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgbeilstein-journals.orgmdpi.com These reactions are prized for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. googleapis.com

While the direct participation of this compound in classic Ugi or Passerini reactions is not extensively documented, its related isocyano-analogue, methyl 2-isocyanopropanoate, has been used in formal [3+2] cycloaddition reactions. In one study, the reaction of methyl 2-isocyanopropanoate with 2-nitrobenzofuran (B1220441) was investigated as part of a dearomative formal [3+2] cycloaddition. nih.gov Although the reaction with this specific isocyanoacetate resulted in a racemic product in low yield, it demonstrates the potential for this scaffold to participate in complex, single-pot transformations. nih.gov The general principle of isocyanate reactivity suggests its suitability for various MCRs, potentially leading to the synthesis of complex peptide-like structures or heterocycles. nih.govnih.gov

Table 2: Example of a Multicomponent Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

|---|

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. scholarsresearchlibrary.comrsc.orgrsc.org The development of efficient methods for their synthesis is a central goal in organic chemistry. Isocyanates like this compound are valuable precursors for a range of these ring systems due to the reactivity of the N=C=O group.

One key application is in cycloaddition reactions. A formal [3+2] cycloaddition between methyl 2-isocyanopropanoate and 2-nitrobenzofurans has been shown to produce spiro-oxazoline heterocyclic systems. nih.gov This type of reaction creates complex, densely functionalized five-membered rings. libretexts.orgmdpi.com

Additionally, isocyanates are well-known reactants for the synthesis of five- and six-membered heterocycles. For example, the reaction of an isocyanate with an aziridine (B145994) can lead to the formation of an imidazolidinone, a five-membered heterocyclic ring. scholarsresearchlibrary.commdpi.com Similarly, reactions with appropriate bifunctional reagents can yield pyrimidines or triazoles. nih.govrsc.orgscienceopen.com The chiral center adjacent to the isocyanate group in this compound offers the potential for diastereoselective cyclization reactions, affording enantiomerically enriched heterocyclic products which are highly sought after in medicinal chemistry. chemrxiv.org

Methyl 2 Isocyanatopropanoate in Polymer Science and Advanced Materials Research

Design and Synthesis of Specialty Polyurethanes

Methyl 2-isocyanatopropanoate serves as a key building block in the synthesis of specialty polyurethanes (PUs). The high reactivity of its isocyanate (-NCO) group with nucleophiles, particularly the hydroxyl groups of polyols, facilitates the formation of urethane (B1682113) linkages, which form the backbone of polyurethane materials. chemimpex.com This reactivity allows for its incorporation into polymers designed for high-performance applications. chemimpex.com

Formation of Optically Active/Chiral Polyurethanes through Asymmetric Copolymerization

A significant area of research involves the use of the chiral enantiomers of this compound, such as (S)-(-)-Methyl 2-isocyanatopropanoate, to synthesize optically active polyurethanes. chemimpex.com The introduction of a chiral center directly into the polymer backbone is a challenging but important goal in polymer chemistry for creating materials with specialized applications, such as chiral separation media or sensors. scirp.org

The synthesis of chiral polyurethanes can be achieved through several methods, including the polyaddition of an optically active isocyanate with an achiral polyol. scirp.org In this approach, the stereochemistry of the (S)-Methyl 2-isocyanatopropanoate monomer is transferred to the resulting macromolecule. During asymmetric copolymerization, the chiral isocyanate is reacted with one or more types of polyols. The resulting polymer chain incorporates the chiral unit, leading to a polymer with a defined helical conformation or other forms of macromolecular asymmetry. The optical activity of these polymers can be confirmed by techniques such as polarimetry. researchgate.net

Table 1: Approaches to Synthesizing Chiral Polyurethanes

| Method | Isocyanate Monomer | Polyol Monomer | Resulting Polymer |

|---|---|---|---|

| Asymmetric Copolymerization | Optically Active (e.g., (S)-Methyl 2-isocyanatopropanoate) | Achiral | Optically Active Polyurethane |

| Chiral Polyol Route | Achiral Diisocyanate | Optically Active | Optically Active Polyurethane |

| Chiral Additive Route | Achiral Diisocyanate | Achiral | Optically Active Polyurethane (via chiral chain extenders/cross-linkers) |

Synthesis of Poly(urethane–isocyanurate) Networks with Defined Structures

The isocyanate group of this compound possesses dual reactivity that can be exploited to create highly cross-linked polymer networks. Besides reacting with alcohols to form urethane bonds, isocyanates can undergo a cyclotrimerization reaction, especially in the presence of specific catalysts, to form highly stable isocyanurate rings. researchgate.netresearchgate.net These rings act as trifunctional cross-linking points, leading to the formation of robust poly(urethane–isocyanurate) (PUI) networks. researchgate.netnih.gov

The synthesis of these networks can be performed using a two-stage prepolymer technique. researchgate.net

Prepolymer Formation : A polyol is first reacted with an excess of an isocyanate, such as this compound, to form an isocyanate-terminated prepolymer.

Network Formation : The remaining isocyanate groups on the prepolymer are then induced to trimerize. This step creates the isocyanurate cross-links that connect the linear polyurethane chains into a three-dimensional network. researchgate.netnih.gov

This method allows for the creation of networks with well-defined structures, where the distance between cross-links is determined by the molecular weight of the initial polyol. nih.gov The resulting PUI materials exhibit enhanced thermal stability and mechanical properties compared to conventional linear polyurethanes. researchgate.net

Development of Advanced Polymer Architectures with Tunable Properties

The incorporation of this compound into polymer chains is a strategy for developing advanced polymer architectures with precisely controlled and tunable properties. rsc.orgnumberanalytics.com Polymer architecture refers to the large-scale structure of the macromolecule, which can range from simple linear chains to more complex branched, star-shaped, or block copolymers. nih.govmdpi.com

By using this compound as a monomer or a functionalizing agent, chemists can influence several key properties of the final material:

Mechanical Properties : The rigidity of the monomer and the potential for strong intermolecular hydrogen bonds via the urethane groups can enhance the tensile strength and hardness of the polymer. mdpi.com

Thermal Stability : The introduction of thermally stable groups like isocyanurates can significantly increase the degradation temperature of the material. rsc.org

Solubility and Polarity : The ester and urethane functionalities contribute to the polymer's polarity, affecting its solubility in various solvents and its compatibility with other materials. mdpi.com

The ability to tune these properties is critical for designing materials for specific, demanding applications. rsc.orgmdpi.com For example, in the synthesis of segmented polyurethanes, this compound can be part of the "hard segments," which, through phase separation from the "soft segments" (typically flexible long-chain polyols), create thermoplastic elastomers with a combination of rubber-like elasticity and thermoplastic processability. mdpi.com

Table 2: Influence of Monomer on Polymer Properties

| Architectural Feature | Property Influenced | Effect of this compound |

|---|---|---|

| Hard Segment Component | Mechanical Strength, Hardness | Increases hardness and tensile strength due to rigid structure and hydrogen bonding. mdpi.com |

| Chiral Center | Optical Activity | Imparts chirality to the polymer chain for specialized optical applications. scirp.org |

| Cross-linking via Isocyanurate | Thermal Stability, Modulus | Significantly enhances thermal resistance and stiffness. researchgate.net |

| Ester Group | Polarity, Degradability | Increases polarity and introduces a site for potential hydrolytic degradation. |

Chemical Aspects of Isocyanate-Based Resins in Coatings and Adhesives Research

This compound is a valuable component in the formulation of high-performance isocyanate-based resins for coatings and adhesives. chemimpex.com The durability, chemical resistance, and strong adhesion of polyurethane-based systems make them indispensable in numerous industrial applications. nih.govpflaumer.com

In coatings , the isocyanate group readily reacts with polyol resins to form a cross-linked polymer film. This curing process results in coatings with excellent hardness, abrasion resistance, and protection against environmental factors. pflaumer.com The specific structure of this compound can contribute to the final finish and performance of the coating.

In adhesives , the same reactive chemistry ensures strong bonding to a variety of substrates. aquaspersions.com The isocyanate groups can react not only with formulated polyols but also with trace moisture on the substrate surface, forming urea (B33335) linkages and enhancing adhesion. pflaumer.com The inclusion of monomers like this compound can improve the cohesive strength of the adhesive itself while ensuring a durable bond. evonik.com

The formulation of these resins often involves creating prepolymers that are then cured in a final application step. This two-component (2K) system allows for a long shelf-life and rapid curing upon mixing, which is essential for industrial and commercial use. pflaumer.com

Environmental and Sustainable Aspects in Isocyanate Chemistry Research

The chemical industry is increasingly focusing on sustainability, driving significant research into greener manufacturing processes for essential chemicals like isocyanates. This section explores the environmental and sustainable facets of isocyanate chemistry, with relevance to compounds such as Methyl 2-isocyanatopropanoate.

Q & A

Q. What are the critical considerations when synthesizing Methyl 2-isocyanatopropanoate to ensure high yield and purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity, and moisture exclusion) due to the reactivity of the isocyanate group. Catalysts like triethylamine may enhance efficiency, while purification via column chromatography (using silica gel and anhydrous solvents) ensures purity. Detailed documentation of reagent sources, purity (≥95% by HPLC), and storage conditions (e.g., inert atmosphere) is essential for reproducibility . Example Protocol :

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Temp | 0–5°C (ice bath) |

| Purification | Silica gel column, hexane:ethyl acetate (4:1) |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm isocyanate group presence (sharp peak at ~2250 cm⁻¹).

- ¹H/¹³C NMR : Verify methyl ester (δ ~3.7 ppm for OCH₃) and propanoate backbone.

- Mass Spectrometry : Match molecular ion ([M+H]⁺) to theoretical mass (C₅H₇NO₃: 129.12 g/mol).

Purity must be validated via HPLC (retention time consistency) and elemental analysis .

Q. What safety protocols are mandatory when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors (isocyanates are respiratory irritants).

- Spill Management : Neutralize with damp sand or specialized absorbents; avoid water to prevent exothermic reactions.

Emergency procedures (e.g., eye irrigation with saline) must be documented per SDS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data of this compound under varying experimental conditions?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies with identical parameters (solvent, temperature, catalyst).

- Advanced Analytics : Use kinetic studies (e.g., UV-Vis monitoring of isocyanate consumption) or in-situ FT-IR to track degradation pathways.

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., trace moisture content) causing discrepancies .

Q. What strategies optimize the stability of this compound in long-term storage for pharmaceutical intermediate applications?

- Methodological Answer : Stability is influenced by:

- Packaging : Amber glass vials under argon to prevent photodegradation and hydrolysis.

- Temperature : Store at –20°C; monitor via accelerated stability testing (40°C/75% RH for 6 months).

- Additives : Stabilizers like molecular sieves (3Å) absorb residual moisture.

Degradation Products :

| Condition | Major Degradant | Detection Method |

|---|---|---|

| High Humidity | Methyl 2-aminopropanoate | LC-MS/MS |

| Heat | Polyurea byproducts | GPC |

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine vs. alcohol reactivity).

- Solvent Effects : Use COSMO-RS to predict solvation energy in polar aprotic solvents (e.g., DMF).

- Machine Learning : Train models on existing kinetic data to forecast reaction outcomes.

Validate predictions with small-scale experiments and spectroscopic validation .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation for IC₅₀/EC₅₀ determination.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.

- Uncertainty Quantification : Report 95% confidence intervals for LD₅₀ values.

Include raw data tables with replicates in supplementary materials .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks (e.g., TLC at 30-minute intervals).

- DoE (Design of Experiments) : Identify critical parameters (e.g., stirring rate, reagent stoichiometry) via factorial design.

- Batch Documentation : Log impurities (e.g., residual solvents) using GC-MS and correlate with bioassay outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.